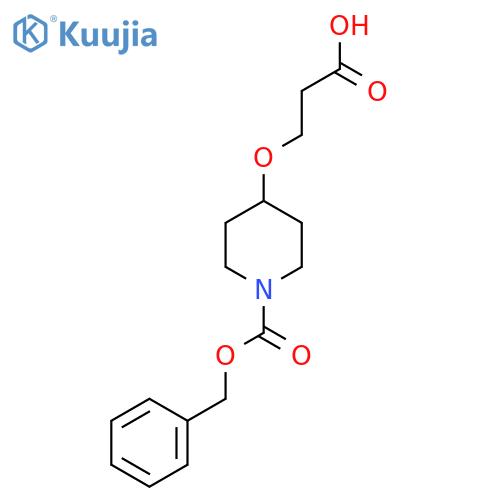Cas no 1340097-74-6 (3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid)

1340097-74-6 structure
商品名:3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 1340097-74-6
- EN300-1670349
- 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid
- AKOS013190671
- 3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
-
- インチ: 1S/C16H21NO5/c18-15(19)8-11-21-14-6-9-17(10-7-14)16(20)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19)
- InChIKey: HHDRYSGGQZNTOI-UHFFFAOYSA-N
- ほほえんだ: O(CCC(=O)O)C1CCN(C(=O)OCC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 307.14197277g/mol
- どういたいしつりょう: 307.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 76.1Ų
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578141-500mg |
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid |
1340097-74-6 | 98% | 500mg |
¥15499.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578141-1g |
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid |
1340097-74-6 | 98% | 1g |
¥16143.00 | 2024-08-09 | |
| Enamine | EN300-1670349-1.0g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 1g |
$1129.0 | 2023-05-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578141-250mg |
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid |
1340097-74-6 | 98% | 250mg |
¥14843.00 | 2024-08-09 | |
| Enamine | EN300-1670349-0.5g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 0.5g |
$1084.0 | 2023-05-25 | ||
| Enamine | EN300-1670349-0.05g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 0.05g |
$948.0 | 2023-05-25 | ||
| Enamine | EN300-1670349-2.5g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 2.5g |
$2211.0 | 2023-05-25 | ||
| Enamine | EN300-1670349-0.25g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 0.25g |
$1038.0 | 2023-05-25 | ||
| Enamine | EN300-1670349-10.0g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 10g |
$4852.0 | 2023-05-25 | ||
| Enamine | EN300-1670349-0.1g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 0.1g |
$993.0 | 2023-05-25 |
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
1340097-74-6 (3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid) 関連製品
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
